2-Butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl chloride 2-Butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 101749-72-8
VCID: VC18843832
InChI: InChI=1S/C13H12ClNO3/c1-2-3-6-15-12(17)9-5-4-8(11(14)16)7-10(9)13(15)18/h4-5,7H,2-3,6H2,1H3
SMILES:
Molecular Formula: C13H12ClNO3
Molecular Weight: 265.69 g/mol

2-Butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl chloride

CAS No.: 101749-72-8

Cat. No.: VC18843832

Molecular Formula: C13H12ClNO3

Molecular Weight: 265.69 g/mol

* For research use only. Not for human or veterinary use.

2-Butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl chloride - 101749-72-8

Specification

CAS No. 101749-72-8
Molecular Formula C13H12ClNO3
Molecular Weight 265.69 g/mol
IUPAC Name 2-butyl-1,3-dioxoisoindole-5-carbonyl chloride
Standard InChI InChI=1S/C13H12ClNO3/c1-2-3-6-15-12(17)9-5-4-8(11(14)16)7-10(9)13(15)18/h4-5,7H,2-3,6H2,1H3
Standard InChI Key XWEVXKGPLWERJC-UHFFFAOYSA-N
Canonical SMILES CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a bicyclic isoindole core with two ketone groups at positions 1 and 3, forming a 1,3-dioxoisoindoline system. A butyl chain is attached to the nitrogen atom at position 2, while a carbonyl chloride group occupies position 5 of the aromatic ring . This arrangement confers both lipophilicity (via the butyl group) and electrophilicity (via the carbonyl chloride), enabling diverse chemical reactivity.

Physicochemical Characteristics

Key physicochemical properties include:

  • Molecular weight: 265.69 g/mol

  • Polar surface area: ~113 Ų (estimated from analogous structures)

  • LogP: ~0.88 (indicating moderate lipophilicity)
    The carbonyl chloride group (COCl-\text{COCl}) is highly reactive toward nucleophiles, making the compound moisture-sensitive and requiring anhydrous handling conditions.

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis typically involves derivatization of 2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (CAS 96296-39-8) through chlorination. A plausible route includes:

  • Carboxylic acid activation: Treatment with thionyl chloride (SOCl2\text{SOCl}_{2}) or oxalyl chloride ((COCl)2\text{(COCl)}_{2}) in dichloromethane at 0–25°C.

  • Chlorine substitution: Replacement of the hydroxyl group in the carboxylic acid with a chloride, yielding the carbonyl chloride .

This method aligns with protocols for analogous compounds, where chloroacetyl chloride is used to acylate nitrogen-containing heterocycles .

Reactivity Profile

The carbonyl chloride group undergoes nucleophilic acyl substitution with:

  • Amines: Forms amide bonds, useful in peptide coupling .

  • Alcohols: Generates esters, applicable in polymer chemistry.

  • Grignard reagents: Produces ketones after hydrolysis .
    Comparative studies show that the butyl substituent enhances solubility in nonpolar solvents compared to unsubstituted isoindole derivatives .

Applications in Organic Synthesis

Intermediate in Heterocyclic Chemistry

The compound serves as a precursor for:

  • Spirocyclic compounds: Reaction with 1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione yields structurally complex spiro derivatives (e.g., C20H21N3O6\text{C}_{20}\text{H}_{21}\text{N}_{3}\text{O}_{6}) with potential bioactivity .

  • Piperazine conjugates: Coupling with N-arylpiperazines generates molecules evaluated for cyclooxygenase (COX) inhibition .

Comparison with Related Compounds

Table 1 highlights key differences between 2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl chloride and its analogs:

Compound NameMolecular FormulaMolecular Weight (g/mol)Functional GroupKey Applications
2-Butyl-1,3-dioxoisoindole-5-carboxylic acidC13H13NO4\text{C}_{13}\text{H}_{13}\text{NO}_{4}247.25Carboxylic acidDrug intermediate
2-(4-Hydroxy-butyl)-1,3-dioxoisoindole-5-carboxylic acidC13H13NO5\text{C}_{13}\text{H}_{13}\text{NO}_{5}263.25Hydroxyl, carboxylic acidBioconjugation
2-Butyl-1,3-dioxoisoindole-5-carbonyl chlorideC13H12ClNO3\text{C}_{13}\text{H}_{12}\text{ClNO}_{3}265.69Carbonyl chlorideAcylating agent

The carbonyl chloride derivative exhibits superior reactivity in acyl transfer reactions compared to its carboxylic acid counterpart, albeit with greater sensitivity to hydrolysis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator